An In-depth Technical Guide to 4-tert-amylcyclohexanol (CAS 5349-51-9)
An In-depth Technical Guide to 4-tert-amylcyclohexanol (CAS 5349-51-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 4-tert-amylcyclohexanol (CAS 5349-51-9), a substituted cyclic alcohol of significant interest in the fragrance and fine chemical industries. This guide delves into its chemical identity, stereoisomerism, industrial synthesis, and detailed analytical protocols for its characterization. By synthesizing information from established chemical databases and technical literature, this paper serves as a vital resource for professionals requiring a deep, practical understanding of this compound, from laboratory-scale analysis to its application in product formulation.
Chemical Identity and Physicochemical Properties
4-tert-amylcyclohexanol, also known as 4-(tert-pentyl)cyclohexanol, is a waxy solid at room temperature, recognized for its utility as a fragrance ingredient. Its identity is defined by the CAS Registry Number 5349-51-9. The molecule consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a tertiary amyl (tert-pentyl) group at positions 1 and 4, respectively. This substitution gives rise to geometric isomerism, which is critical to its physical and olfactory properties.
Molecular Structure and Isomerism
The presence of two substituents on the cyclohexane ring results in cis and trans diastereomers. These isomers are not mirror images and possess distinct physical properties. The bulky tert-amyl group strongly prefers an equatorial position to minimize steric strain, which effectively "locks" the conformation of the cyclohexane ring. The cis or trans designation is therefore determined by the orientation of the hydroxyl group relative to this tert-amyl group.
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trans-isomer: The hydroxyl group is also in an equatorial position. This is typically the thermodynamically more stable isomer.
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cis-isomer: The hydroxyl group is in an axial position.
Physicochemical Data
The following table summarizes key quantitative data for 4-tert-amylcyclohexanol, typically supplied as a mixture of its cis and trans isomers.
| Property | Value | Source |
| CAS Number | 5349-51-9 | |
| Molecular Formula | C₁₁H₂₂O | |
| Molecular Weight | 170.29 g/mol | |
| Assay Purity | 98.00 to 100.00 % | |
| Melting Point | 24.00 to 27.00 °C | |
| Boiling Point | 154.00 to 155.00 °C @ 40.00 mm Hg | |
| Flash Point | 113.00 °C (235.00 °F) | |
| Solubility | Soluble in alcohol; Insoluble in water | |
| logP (o/w) | 3.601 (estimated) |
Synthesis and Industrial Production
The primary industrial route to 4-tert-amylcyclohexanol is the catalytic hydrogenation of its aromatic precursor, 4-tert-amylphenol. This reaction is a cornerstone of fine chemical manufacturing and allows for control over the final isomeric ratio, which is critical for its application in fragrances.
Causality of Experimental Choices
The choice of catalyst and reaction conditions (temperature, pressure) is paramount as it directly influences the stereoselectivity of the hydrogenation, yielding different ratios of cis and trans isomers.
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Catalysts: Noble metal catalysts such as Ruthenium and Rhodium complexes are often employed for high stereoselectivity towards the cis isomer. For less selective, but more economical processes, catalysts like Raney Nickel may be used.
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Reaction Conditions: Hydrogenation is typically performed in a solvent like cyclohexane under elevated hydrogen pressure and temperature. Controlling these parameters allows manufacturers to steer the reaction towards either the kinetically or thermodynamically favored product, thus tuning the cis/trans ratio.
General Synthesis Protocol: Hydrogenation of 4-tert-amylphenol
This protocol is a representative methodology based on established principles for the synthesis of substituted cyclohexanols.
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Reactor Charging: A high-pressure autoclave is charged with 4-tert-amylphenol, a suitable solvent (e.g., cyclohexane), and the chosen hydrogenation catalyst (e.g., a supported Ruthenium catalyst).
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Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
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Pressurization: The vessel is pressurized with hydrogen gas to the target pressure (e.g., 15-20 bar).
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Reaction: The mixture is heated to the target temperature (e.g., 90-120°C) with vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction progress is monitored by measuring hydrogen uptake or by periodic sampling and analysis via Gas Chromatography (GC).
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Cooldown and Depressurization: Once the reaction is complete, the reactor is cooled to a safe temperature, and the excess hydrogen pressure is carefully vented.
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Product Isolation: The reaction mixture is filtered to recover the catalyst, which can often be recycled. The filtrate, containing the product, is then purified, typically by distillation, to remove the solvent and any byproducts, yielding 4-tert-amylcyclohexanol.
Analytical Methodologies
Robust analytical methods are essential for quality control, ensuring the correct isomeric ratio, and identifying any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for the comprehensive analysis of 4-tert-amylcyclohexanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying the cis and trans isomers and quantifying the purity of the material.
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Sample Preparation: Accurately weigh ~10 mg of the 4-tert-amylcyclohexanol sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate. This dilution prevents column overloading and ensures sharp chromatographic peaks.
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Calibration: Prepare a set of calibration standards of a reference material at known concentrations to establish a calibration curve for quantitative analysis.
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GC-MS System Parameters:
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GC Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), provides excellent separation of the diastereomers.
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Injection: Inject 1 µL of the prepared sample using a split injection mode (e.g., 20:1 split ratio) to handle the concentrated sample. The injector temperature should be set to ~250°C.
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Oven Program: A temperature gradient is crucial for good separation. A typical program starts at 100°C, holds for 2 minutes, then ramps at 10°C/min to 280°C and holds for 5 minutes.
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MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300. The transfer line temperature should be ~280°C.
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Data Analysis:
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Identification: Identify the peaks for cis- and trans-4-tert-amylcyclohexanol by comparing their retention times and mass spectra to a known reference standard or library data. The isomers will have identical mass spectra but different retention times.
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Quantification: Determine the relative percentage of each isomer by peak area integration. For absolute quantification, use the previously generated calibration curve.
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Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful tool for unambiguous structural confirmation and provides a precise determination of the isomeric ratio. The key to distinguishing the isomers is the signal for the proton on the carbon bearing the hydroxyl group (H-C-OH).
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trans-isomer: The hydroxyl group is equatorial, meaning the attached proton is axial . This axial proton will show a large coupling constant (J ≈ 9-12 Hz) due to its trans-diaxial relationship with the adjacent axial protons. Its signal typically appears as a triplet of triplets.
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cis-isomer: The hydroxyl group is axial, meaning the attached proton is equatorial . This equatorial proton will exhibit smaller coupling constants (J ≈ 3-4 Hz) with its axial and equatorial neighbors. Its signal is often a more complex, less resolved multiplet.
By integrating the distinct signals for the H-C-OH proton of each isomer, a highly accurate cis:trans ratio can be calculated.
Applications in Industry
The primary application of 4-tert-amylcyclohexanol is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, and cosmetics. Its characteristic scent is described as woody, earthy, and reminiscent of patchouli, providing depth and warmth to fragrance compositions. Its stability and compatibility with other aromatic chemicals make it a versatile component in fragrance formulation.
Safety and Toxicology
For a specialized audience, understanding the safety profile is critical for proper handling and risk assessment. According to available data, 4-tert-amylcyclohexanol (mixture of isomers) is not classified under GHS for major hazards. However, as a matter of standard laboratory practice, it should be handled with care.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid creating dust.
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Toxicological Data: Specific toxicological data for CAS 5349-51-9 is not extensively detailed in readily available public literature. For the structurally similar compound 4-tert-butylcyclohexanol (CAS 98-52-2), the acute oral LD50 in rats is 4200 mg/kg, and it is classified as causing serious eye irritation. While not directly applicable, this information suggests that eye protection is a critical precaution.
It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier for specific handling, storage, and emergency procedures.
Conclusion
4-tert-amylcyclohexanol is a well-characterized molecule whose industrial value is intrinsically linked to its stereochemistry. Control over the synthesis to produce specific isomeric ratios is key to achieving the desired olfactory properties for its primary application in the fragrance industry. The analytical techniques of GC-MS and NMR spectroscopy provide a robust framework for ensuring the quality and consistency of this compound. For researchers and developers, a thorough understanding of these technical aspects is essential for its effective and safe utilization.
References
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PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]
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